4-(3-Iodo-1H-Pyrazol-4-Yl)-2-(Methylthio)Pyrimidine Hydrochloride
Description
4-(3-Iodo-1H-Pyrazol-4-Yl)-2-(Methylthio)Pyrimidine Hydrochloride (CAS: 7303-75-5) is a heterocyclic compound featuring a pyrazole-pyrimidine core with distinct substituents: an iodine atom at the 3-position of the pyrazole ring and a methylthio (-SMe) group at the 2-position of the pyrimidine ring. Its hydrochloride salt form enhances solubility, making it suitable for applications in pharmaceutical intermediates, agrochemicals, and materials science . Structural characterization of such compounds often employs crystallographic tools like SHELX software for refinement and validation .
Properties
IUPAC Name |
4-(5-iodo-1H-pyrazol-4-yl)-2-methylsulfanylpyrimidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN4S.ClH/c1-14-8-10-3-2-6(12-8)5-4-11-13-7(5)9;/h2-4H,1H3,(H,11,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDUWEWGYEPEGSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)C2=C(NN=C2)I.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClIN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Iodo-1H-Pyrazol-4-Yl)-2-(Methylthio)Pyrimidine Hydrochloride typically involves multiple steps, starting with the preparation of the pyrazole and pyrimidine rings. One common method includes the reaction of 3-iodo-1H-pyrazole with methylthio-substituted pyrimidine under specific conditions, such as the presence of a suitable catalyst and controlled temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the required conditions. The process would be optimized to ensure high yield and purity, with continuous monitoring and quality control measures in place.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) and dimethyl sulfoxide (DMSO).
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs where different functional groups replace the original substituents.
Scientific Research Applications
It appears you're asking for information on the applications of the chemical compound "4-(3-Iodo-1H-Pyrazol-4-Yl)-2-(Methylthio)Pyrimidine Hydrochloride." However, the search results provide information on similar compounds, their synthesis, and potential uses of related compounds in antiviral research, but not specifically on the hydrochloride form.
Information on the Compound and Related Structures
- Chemical Identity: The search results identify "4-(3-Iodo-1h-pyrazol-4-yl)-2-(methylthio)pyrimidine" with a molecular formula of C8H7IN4S and a molecular weight of 318.1 . The hydrochloride form has a molecular weight of 354.60 and a molecular formula of C8H8ClIN4S . The CAS number for the base compound is 1111638-74-4 . The CAS number for the hydrochloride form is 2204368-16-9 .
- Availability: This chemical is available for purchase, with the original compound (not the hydrochloride) listed as a "Protein Degrader Building Block" . However, it is restricted to professional manufacturing, research laboratories, and industrial or commercial use, and is not available for medical or consumer use .
- Iodinated Pyrazoles: Iodinated pyrazoles, such as 4-iodo-3-trifluoromethylpyrazole and ethyl 5-iodo-pyrazole derivatives, can be prepared .
Antiviral Research on related N-Heterocycles
The search results show that various N-heterocycles, including pyrazoles and pyrimidines, have demonstrated antiviral activity .
- Pyrazoles: Pyrazole derivatives have been identified as potent inhibitors of the measles virus (MeV) . Some pyrazole compounds have demonstrated superior antiviral activity compared to standard medications . Bis-pyrazole derivatives have shown effectiveness against the tobacco mosaic virus .
- Pyrimidines: Modified pyrimidine derivatives have shown promising activity against HIV-1 Integrase .
- Thiadiazoles: Thiadiazole derivatives have demonstrated potency against the tobacco mosaic virus (TMV) and the dengue virus (DENV) .
Synthesis of Pyrazolo[3,4-d]pyrimidines
- A hybrid compound, 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine, was synthesized and characterized . This compound was synthesized through the reaction of 3-phenyl-1-(thieno[3,2-d]pyrimidin-4-yl)-1H-pyrazol-5-amine with Vilsmeier–Haack reagent followed by treatment with ammonium carbonate .
Mechanism of Action
The mechanism by which 4-(3-Iodo-1H-Pyrazol-4-Yl)-2-(Methylthio)Pyrimidine Hydrochloride exerts its effects involves its interaction with specific molecular targets. The iodine atom and the methylthio group play crucial roles in binding to enzymes or receptors, leading to the modulation of biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
- Substituent Impact: The iodine atom in the target compound increases molecular weight and polarizability compared to non-halogenated analogs (e.g., p-tolyl derivatives in ). This may enhance binding affinity in kinase inhibition studies.
- Methylthio Group: The 2-(methylthio) group on the pyrimidine ring is rare in natural products but shares functional parallels with (methylthio)phenols found in plant volatile organic compounds (e.g., Caladenia crebra), which mediate biological interactions .
Physicochemical Properties
- Solubility : The hydrochloride salt form improves aqueous solubility compared to neutral pyrazole-pyrimidine bases.
- Stability : The iodine atom may reduce susceptibility to metabolic degradation compared to lighter halogens (e.g., bromine in CAS 1187933-53-4) but could pose challenges in photostability .
Biological Activity
4-(3-Iodo-1H-pyrazol-4-yl)-2-(methylthio)pyrimidine hydrochloride, with CAS number 1111638-74-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C8H7IN4S
- Molecular Weight : 318.14 g/mol
- Boiling Point : Not specified
- InChI Key : XBRURAHDFBJPMJ-UHFFFAOYSA-N
Biological Activity Overview
The compound has been studied primarily for its anti-cancer properties, particularly as an inhibitor of the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
- EGFR Inhibition : Compounds similar to 4-(3-Iodo-1H-pyrazol-4-yl)-2-(methylthio)pyrimidine have shown significant inhibition of EGFR, making them potential candidates for cancer therapeutics.
- Cell Cycle Arrest : Studies indicate that these compounds can induce apoptosis and arrest the cell cycle at the S and G2/M phases, which is crucial for effective cancer treatment.
In Vitro Studies
A study published in 2022 synthesized various derivatives of 1H-pyrazolo[3,4-d]pyrimidine and tested their anti-proliferative activities against human cancer cell lines A549 (lung cancer) and HCT-116 (colon cancer). Key findings include:
- Compound 12b demonstrated potent anti-proliferative activity with IC50 values of 8.21 µM against A549 and 19.56 µM against HCT-116.
- The most promising derivative showed an IC50 value of 0.016 µM against wild-type EGFR and was also effective against the mutant form (T790M) with an IC50 of 0.236 µM .
Cytotoxicity and Apoptosis Induction
Flow cytometric analyses revealed that these compounds significantly increase the BAX/Bcl-2 ratio, indicating a strong apoptotic effect. The ability to induce apoptosis is a critical mechanism by which these compounds exert their anti-cancer effects .
Comparative Analysis of Related Compounds
The following table summarizes the biological activity of related pyrazolo[3,4-d]pyrimidine derivatives:
| Compound | Target | IC50 (µM) | Notes |
|---|---|---|---|
| Compound 12b | Wild-type EGFR | 0.016 | Most potent derivative |
| Compound 12b | Mutant EGFR T790M | 0.236 | Significant activity |
| Compound 8 | A549 Cancer Cells | TBD | Moderate activity |
| Compound 10 | HCT-116 Cancer Cells | TBD | Moderate activity |
Case Studies
- EGFR Inhibitors in Cancer Therapy : The development of new pyrazolo[3,4-d]pyrimidine derivatives has been linked to overcoming resistance in cancer therapies targeting EGFR, particularly in lung and colon cancers where mutations frequently occur.
- Apoptotic Induction : Research has shown that specific modifications to the pyrazolo[3,4-d]pyrimidine structure enhance its ability to induce apoptosis in cancer cells, suggesting a pathway for developing more effective treatments .
Q & A
Q. How are advanced spectral techniques used to interpret complex data?
- Methodology : 2D NMR (COSY, HSQC) assigns coupled protons and carbons. MS/MS fragmentation maps dissociative pathways. Dynamic Light Scattering (DLS) detects aggregation in solution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
